3-Chloro-5-(trifluoromethyl)cinnamic acid
Overview
Description
3-Chloro-5-(trifluoromethyl)cinnamic acid is a chemical compound with the molecular formula C10H6ClF3O2 . It is used in various chemical reactions and has potential applications in different fields .
Molecular Structure Analysis
The molecular structure of 3-Chloro-5-(trifluoromethyl)cinnamic acid can be represented by the InChI code: 1S/C10H6ClF3O2/c11-8-4-6 (1-2-9 (15)16)3-7 (5-8)10 (12,13)14/h1-5H, (H,15,16)/b2-1+ . This indicates the presence of a chloro group, a trifluoromethyl group, and a cinnamic acid moiety in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-5-(trifluoromethyl)cinnamic acid include a molecular weight of 250.6 , and it is a solid at ambient temperature .Scientific Research Applications
Anticancer Potential
3-Chloro-5-(trifluoromethyl)cinnamic acid and its derivatives, owing to their chemical properties, have been significantly investigated in anticancer research. Cinnamic acid derivatives, including 3-Chloro-5-(trifluoromethyl)cinnamic acid, have been acknowledged for their potential in medicinal research as traditional and synthetic antitumor agents. This interest in cinnamoyl derivatives and their antitumor efficacy has been growing over the past two decades (De, Baltas, & Bedos-Belval, 2011).
Chemical Synthesis and Modification
The compound has been utilized in the chemical synthesis and modification processes. For instance, an I2O5-promoted decarboxylative trifluoromethylation of cinnamic acids, including derivatives like 3-Chloro-5-(trifluoromethyl)cinnamic acid, demonstrates its use in chemical synthesis to access various trifluoromethylated (E)-alkenes (Shang, Li, & Liu, 2015).
Application in Microbial and Antibacterial Studies
The compound has also been explored in microbial and antibacterial studies. For example, a series of anilides of 3-(trifluoromethyl)cinnamic acid demonstrated significant antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecalis (Strharsky et al., 2022).
Polymorphism and Solid-State Chemistry
Investigations into the polymorphic phase transformations of 3-chloro-trans-cinnamic acid reveal its significance in the field of solid-state chemistry. Understanding these transformations can be crucial for material science applications (Khoj, Hughes, Harris, & Kariuki, 2017).
Antioxidant Activity
Research into the antioxidant activity of cinnamic acid derivatives, including 3-Chloro-5-(trifluoromethyl)cinnamic acid, highlights their potential in health and pharmaceutical applications. Such studies investigate the effects of cinnamic acid and its derivatives on oxidative stress and related health issues (Oladimeji, Essien, Sheriff, & Alemika, 2019).
Aerobic Biosynthesis in Microbiology
The compound's utility extends to microbial biosynthesis studies. For example, Escherichia coli has been engineered to biosynthesize hydrocinnamic acids, including derivatives of cinnamic acids, under aerobic conditions (Sun et al., 2016).
Safety And Hazards
properties
IUPAC Name |
(E)-3-[3-chloro-5-(trifluoromethyl)phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O2/c11-8-4-6(1-2-9(15)16)3-7(5-8)10(12,13)14/h1-5H,(H,15,16)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPCAVODXDPRKR-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(trifluoromethyl)cinnamic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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